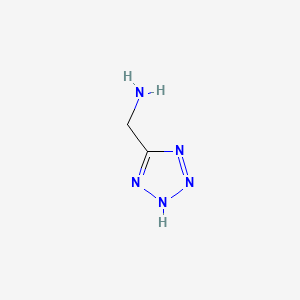
5-(Aminomethyl)-2H-tetrazole
Descripción general
Descripción
5-(Aminomethyl)-2H-tetrazole is a compound that falls under the category of aminomethyl groups. In organic chemistry, an aminomethyl group is a monovalent functional group with formula −CH2−NH2. It can be described as a methyl group substituted by an amino group −NH2 .
Synthesis Analysis
The synthesis of 5-(Aminomethyl)-2H-tetrazole involves various methods. One method involves the condensation reaction between 2-aminomethyl furan and levulinic acid using a hydrochloric acid catalyst . Another method involves the transformation of 5-(hydroxymethyl)furfural into 2,5-bis(aminomethyl)furan using a bi-functional CuNiAlOx catalyst .Aplicaciones Científicas De Investigación
Antiviral Activity
- Application Summary : The compound and its derivatives were synthesized and their antiviral properties were investigated in relation to bovine viral diarrhea virus (BVDV), hepatitis C virus (HCV), and influenza A/Aichi/2/69 (H3N2) virus .
- Methods of Application : The synthesis involved the conversion of 1-substituted ethyl esters of 5-hydroxy-2-methyl-1H-indole-3-carboxylic acids to 5-acetyloxy- and 5-acetyloxy-6-bromoindoles. These were then interacted with dimethylamine, pyrrolidine, and morpholine to give the corresponding 2-aminomethyl-6-bromoindoles .
- Results : Of the compounds synthesized, only the 5-hydroxy-2-(dimethylaminomethyl)-1-methyl-6-pyridin-3-yl- and 5-hydroxy-2-(dimethylaminomethyl)-1-methyl-6-fluoro-1H-indole-3-carboxylic acid ethyl ester hydrochlorides had significant activity against these viruses .
Reductive Aminations
- Application Summary : The compound is used in catalytic reductive aminations using molecular hydrogen for the synthesis of different kinds of amines .
- Methods of Application : These reactions couple easily accessible carbonyl compounds (aldehydes or ketones) with ammonia, amines or nitro compounds in the presence of suitable catalysts and hydrogen .
- Results : This enables the preparation of linear and branched primary, secondary and tertiary amines including N-methylamines and molecules used in life science applications .
Antibiotics
- Application Summary : Aryl substituted aminomethyl spectinomycin (eAmSPCs) antibiotics, which could be similar to “5-(Aminomethyl)-2H-tetrazole”, have been developed as potential broad-spectrum antibiotics .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results : These antibiotics could be developed into therapeutics to treat many infections, including those resistant to current treatments, and biodefense pathogens .
Bio-sourced Polymers
- Application Summary : The compound is used in the synthesis of new bio-sourced polymers .
- Methods of Application : The process involves the hybrid conversion of 5-hydroxymethylfurfural to 5-aminomethyl-2-furancarboxylic acid (AMFC). This is achieved by selecting the best oxidation catalyst for HMF conversion to 5-aldehyde-2-furancarboxylic acid and immobilizing a transaminase onto a solid carrier .
- Results : The process implemented the first one-pot/two-steps hybrid catalytic process to produce AMFC with a 77% yield. This is the most efficient AMFC catalytic production method from HMF reported to date .
Biomass Valorization
- Application Summary : The compound is used in the valorization of biomass-derived furfurals .
- Methods of Application : HMF has been converted to 5-(aminomethyl)2-furancarboxylic acid (AMFC), a promising monomer for biopolymers, by a two-step process involving aerial oxidation of HMF using a Pt/SiO2 catalyst followed by reductive amination by transaminase .
- Results : The specific results or outcomes obtained are not provided in the source .
Synthesis of 2,5-bis (aminomethyl)furan
- Application Summary : The compound is used in the synthesis of 2,5-bis(aminomethyl)furan .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results : The specific results or outcomes obtained are not provided in the source .
Production of Bio-sourced Polymers
- Application Summary : The compound is used in the synthesis of new bio-sourced polymers .
- Methods of Application : The process involves the hybrid conversion of 5-hydroxymethylfurfural to 5-aminomethyl-2-furancarboxylic acid (AMFC). This is achieved by selecting the best oxidation catalyst for HMF conversion to 5-aldehyde-2-furancarboxylic acid and immobilizing a transaminase onto a solid carrier .
- Results : The process implemented the first one-pot/two-steps hybrid catalytic process to produce AMFC with a 77% yield. This is the most efficient AMFC catalytic production method from HMF reported to date .
Valorization of Biomass-Derived Furfurals
- Application Summary : The compound is used in the valorization of biomass-derived furfurals .
- Methods of Application : HMF has been converted to 5-(aminomethyl)2-furancarboxylic acid (AMFC), a promising monomer for biopolymers, by a two-step process involving aerial oxidation of HMF using a Pt/SiO2 catalyst followed by reductive amination by transaminase .
- Results : The specific results or outcomes obtained are not provided in the source .
Synthesis of 2,5-bis (aminomethyl)furan
Propiedades
IUPAC Name |
2H-tetrazol-5-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5N5/c3-1-2-4-6-7-5-2/h1,3H2,(H,4,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHCLIFKUVIFYBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NNN=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20408766 | |
| Record name | (1H-tetrazol-5-ylmethyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20408766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Aminomethyl)-2H-tetrazole | |
CAS RN |
31602-63-8 | |
| Record name | (1H-tetrazol-5-ylmethyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20408766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1H-1,2,3,4-tetrazol-5-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N-dimethyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine](/img/structure/B1335923.png)
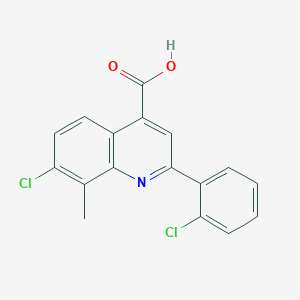
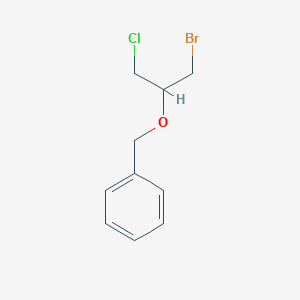
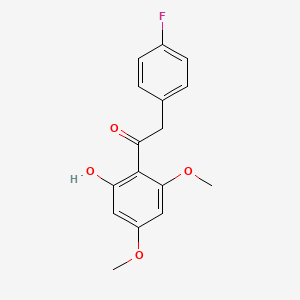
![N,N'-Bis[2-(chloroacetamido)ethyl]-N,N'-dimethylrhodamine](/img/structure/B1335929.png)
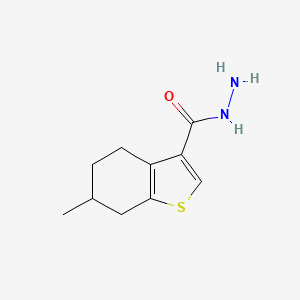
![3-[(Thien-2-ylcarbonyl)amino]propanoic acid](/img/structure/B1335933.png)
![3-[(4-fluorobenzoyl)amino]propanoic Acid](/img/structure/B1335934.png)
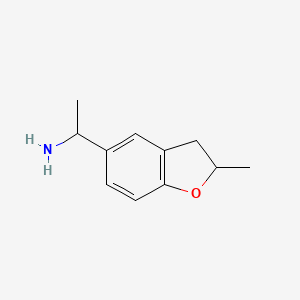
![2-[4-(Trifluoromethyl)phenyl]propanedial](/img/structure/B1335940.png)
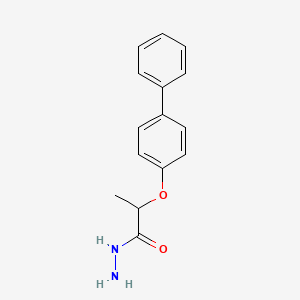
![[2,2'-Bipyridine]-6,6'-dicarbonitrile](/img/structure/B1335946.png)
![5-Bromo-2-[(3-methylbenzyl)oxy]benzaldehyde](/img/structure/B1335947.png)
